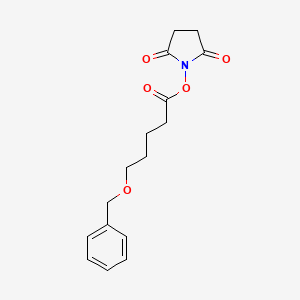

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c18-14-9-10-15(19)17(14)22-16(20)8-4-5-11-21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGZKPRMJLRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and properties of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

This guide provides an in-depth technical analysis of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate , a specialized heterobifunctional linker used in bioconjugation, drug discovery (PROTACs/ADCs), and organic synthesis.

Synonyms: 5-(Benzyloxy)valeric acid NHS ester; Benzyl-protected C5-NHS linker.

Chemical Identity & Physicochemical Properties

This molecule is the N-hydroxysuccinimide (NHS) ester of 5-(benzyloxy)pentanoic acid. It functions as an amine-reactive reagent that introduces a five-carbon alkyl spacer terminated by a benzyl-protected hydroxyl group.

Core Specifications

| Property | Specification |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate |

| Molecular Formula | |

| Molecular Weight | 305.33 g/mol |

| Precursor CAS | 64740-39-2 (5-(benzyloxy)pentanoic acid) |

| Functional Group | NHS Ester (Amine Reactive) + Benzyl Ether (Protected Alcohol) |

| Spacer Length | ~8.5 Å (Pentyl chain) |

| Physical State | White to off-white crystalline solid or powder |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[1] Insoluble in water. |

| Storage | -20°C, desiccated (Hydrolysis sensitive) |

Structural Analysis

The molecule consists of three distinct functional domains:

-

NHS Ester Head: An electrophilic center that reacts specifically with primary amines (

) to form stable amide bonds. -

Pentyl Spacer (

): A hydrophobic alkyl chain that provides steric separation between the payload and the target biomolecule. Unlike PEG linkers, this chain increases lipophilicity. -

Benzyl Ether Tail: A robust protecting group for the terminal alcohol. It is stable under basic/acidic conditions but cleavable via catalytic hydrogenolysis (

).

Synthesis & Reaction Mechanism[2]

Synthesis Pathway

The synthesis typically involves the activation of 5-(benzyloxy)pentanoic acid using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Reaction Stoichiometry:

Diagram: Synthesis & Activation Logic

The following diagram illustrates the conversion of the carboxylic acid precursor into the active NHS ester.

Caption: Activation of 5-(benzyloxy)pentanoic acid to its NHS ester form via carbodiimide coupling.

Applications in Drug Development[3]

Hydrophobic Linker Construction

In Antibody-Drug Conjugates (ADCs) or PROTACs, the physicochemical nature of the linker dictates pharmacokinetics.

-

Contrast with PEG: While PEG linkers increase water solubility, this alkyl linker (

) introduces hydrophobicity . This is critical when the payload requires membrane permeability or when "masking" a polar patch on a protein surface.

"Masked" Hydroxyl Introduction

The benzyl group serves as a latent hydroxyl group.

-

Step 1: Conjugate the NHS ester to a drug/protein amine.

-

Step 2: Perform hydrogenolysis (

) to remove the benzyl group. -

Result: A 5-hydroxypentanamide linker. This terminal hydroxyl can then be further functionalized (e.g., phosphoramidite chemistry for oligonucleotides) or left as a polar end-cap.

Surface Engineering

Used to modify amine-coated surfaces (glass slides, nanoparticles) to create a hydrophobic, benzyl-terminated interface that resists non-specific binding or promotes adsorption of aromatic molecules via

Experimental Protocols

Protocol A: Conjugation to a Primary Amine (Small Molecule or Protein)

Objective: Covalently attach the linker to a target molecule containing a primary amine.

Reagents:

-

Target Amine (e.g., Protein at 1-10 mg/mL or small molecule in organic solvent).

-

Linker: 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (dissolved in anhydrous DMSO/DMF).

-

Buffer: PBS or Bicarbonate buffer, pH 8.0–8.3 (Must be amine-free; NO Tris/Glycine).

Workflow:

-

Preparation: Dissolve the NHS ester in anhydrous DMSO to prepare a 10–50 mM stock. Note: Prepare immediately before use; NHS esters hydrolyze within minutes in water.

-

Mixing: Add the NHS ester stock to the amine solution.

-

For Proteins: Use a 10-20 fold molar excess of NHS ester. Keep organic solvent <10% v/v.

-

For Small Molecules: Use 1.1–1.5 equivalents of NHS ester in an organic solvent (DCM/DMF) with 2 eq. of tertiary base (DIPEA).

-

-

Incubation: React for 1–2 hours at Room Temperature (RT) or 4°C overnight.

-

Quenching: Stop the reaction by adding 1M Tris (pH 8.0) or Ethanolamine to consume unreacted NHS ester.

-

Purification: Desalting column (PD-10) or Dialysis for proteins; Flash chromatography for small molecules.

Protocol B: Deprotection of the Benzyl Group

Objective: Reveal the terminal hydroxyl group after conjugation.

Conditions:

-

Catalyst: 10% Palladium on Carbon (Pd/C).[2]

-

Solvent: Methanol, Ethanol, or Ethyl Acetate (depending on conjugate solubility).

-

Atmosphere: Hydrogen gas (

) balloon (1 atm).

Steps:

-

Dissolve the benzyl-protected conjugate in the chosen solvent.

-

Add Pd/C (10–20% by weight of the substrate).

-

Purge the flask with

, then introduce -

Stir vigorously at RT for 4–12 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the hydroxyl-terminated product.

Diagram: Conjugation & Deprotection Workflow

This flowchart details the lifecycle of the reagent from conjugation to final deprotection.

Caption: Step-by-step workflow for attaching the linker and revealing the hydroxyl group.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO/DMF is anhydrous. Do not store aqueous stocks. Check pH (must be < 8.5 to prevent rapid hydrolysis). |

| Precipitation | Linker Hydrophobicity | The pentyl-benzyl chain is hydrophobic. Increase organic co-solvent (DMSO) up to 10-20% or use a sulfonated (water-soluble) NHS variant if available. |

| Incomplete Deprotection | Catalyst Poisoning | Sulfur-containing compounds (Cysteine, Methionine) in the payload can poison Pd/C. Use higher catalyst loading or alternative deprotection (e.g., |

References

- Chemical Identity & Precursor Data

- NHS Ester Chemistry Protocols

- Benzyl Protecting Group Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether cleavage conditions).

Sources

Role of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in linker chemistry

Technical Guide: Role of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in Linker Chemistry

Executive Summary

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (commonly referred to as 5-(benzyloxy)pentanoic acid NHS ester ) is a specialized heterobifunctional linker precursor used extensively in bioconjugation, Proteolysis Targeting Chimera (PROTAC) development, and surface chemistry.

Its structural utility lies in its dual functionality:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive electrophile that facilitates rapid, high-yield conjugation to primary amines (e.g., lysine residues, N-termini) under physiological conditions.

-

Benzyl-Protected Hydroxyl: A masked hydroxyl group connected via a 5-carbon aliphatic spacer. The benzyl ether is stable during the initial conjugation but can be selectively removed (deprotected) to reveal a primary alcohol.

This guide details the physicochemical properties, reaction mechanisms, and experimental protocols for utilizing this compound to construct complex molecular architectures.

Chemical Identity & Properties

| Property | Specification |

| Systematic Name | 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate |

| Common Name | 5-(Benzyloxy)pentanoic acid NHS ester |

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | ~305.33 g/mol |

| Reactive Group | NHS Ester (Amine-reactive) |

| Protected Group | Benzyl Ether (Hydroxyl-precursor) |

| Spacer Length | ~7.5 Å (5-carbon aliphatic chain) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolysis risk) |

| Precursor CAS | 64740-39-2 (5-(benzyloxy)pentanoic acid) |

Strategic Role in Linker Chemistry

The "Masked" Heterobifunctional Strategy

Unlike standard homobifunctional crosslinkers (e.g., DSS) that react with two amines simultaneously, this compound allows for a sequential conjugation strategy.

-

Step 1 (Amine Coupling): The NHS ester reacts with a target amine (Protein-NH₂) to form a stable amide bond. The benzyl group remains inert.

-

Step 2 (Deprotection): The benzyl group is removed (typically via catalytic hydrogenolysis) to generate a terminal hydroxyl (-OH) group.

-

Step 3 (Secondary Functionalization): The revealed hydroxyl can be further modified (e.g., phosphitylation for DNA synthesis, oxidation to aldehyde, or activation with CDI) to attach a second molecule.

PROTAC Linker Design

In PROTAC development, linker length and composition critically affect the ternary complex stability (Target-Linker-E3 Ligase).

-

Hydrophobicity: The C5 aliphatic chain adds hydrophobicity, which can improve cell permeability compared to PEG linkers.

-

Flexibility: The pentyl chain provides moderate flexibility, allowing the E3 ligase and target protein to orient correctly for ubiquitination.

Mechanism of Action

The following diagram illustrates the conjugation and subsequent deprotection workflow.

Figure 1: Sequential conjugation workflow. The NHS ester first secures the linker to the protein, followed by benzyl deprotection to reveal a functional hydroxyl handle.

Experimental Protocols

Synthesis of the NHS Ester (Pre-Conjugation)

If the NHS ester is not purchased commercially, it can be synthesized from the acid precursor.

Reagents: 5-(benzyloxy)pentanoic acid (1 equiv), N-Hydroxysuccinimide (NHS, 1.1 equiv), EDC·HCl (1.1 equiv), Dichloromethane (DCM).

-

Dissolution: Dissolve 5-(benzyloxy)pentanoic acid in dry DCM (0.1 M concentration).

-

Activation: Add NHS and EDC·HCl to the solution.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N₂). Monitor by TLC (disappearance of acid).[1]

-

Workup: Wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexane:EtOAc).

Bioconjugation Protocol (Protein Labeling)

Objective: Attach the linker to a protein (e.g., Antibody) via lysine residues.

-

Buffer Preparation: Prepare a conjugation buffer (PBS, pH 7.2–8.0). Note: Avoid primary amine buffers like Tris or Glycine.

-

Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10–50 mM.

-

Mixing: Add the linker stock to the protein solution (1–5 mg/mL).

-

Molar Excess: Use 10–20x molar excess of linker for antibodies.

-

Solvent Limit: Keep organic solvent <10% v/v.

-

-

Incubation: Incubate at RT for 30–60 minutes or at 4°C for 2 hours.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

-

Purification: Desalt using a Zeba spin column or dialysis cassette (MWCO appropriate for protein) to remove excess linker and byproducts.

Benzyl Deprotection (Hydrogenolysis)

Note: This step is typically performed on small molecules or robust peptides. Proteins may denature under standard hydrogenolysis conditions.

-

Solvent: Dissolve the conjugate in MeOH, EtOH, or EtOAc.

-

Catalyst: Add 10% Pd/C (5–10 wt% of substrate).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 2–12 hours.

-

Filtration: Filter through Celite to remove the catalyst.

-

Result: The benzyl group is removed, yielding the free alcohol.

Critical Quality Attributes (CQA)

| Attribute | Method | Acceptance Criteria |

| Purity (NHS Ester) | HPLC (254 nm) | > 95% |

| Hydrolysis Content | 1H NMR | < 5% (Free NHS presence) |

| Conjugation Efficiency | MALDI-TOF MS | Shift corresponding to linker mass (+190 Da per linker) |

| Solvent Residual | GC-HS | < Limit (DMSO/DMF) |

Advanced Workflow: PROTAC Linker Construction

In PROTAC synthesis, this molecule often serves as the bridge between the E3 ligase ligand and the Target Protein ligand.

Figure 2: PROTAC synthesis cascade using the benzyloxy-pentanoate linker. The linker is built sequentially, ensuring correct orientation of both ligands.

References

-

MedChemExpress (MCE). Benzyl 5-hydroxypentanoate (PROTAC Linker).[2] Retrieved from

-

Google Patents. WO2016004404A2 - Gls1 inhibitors for treating disease (Synthesis of 5-(benzyloxy)pentanoic acid). Retrieved from

-

ChemicalBook. 5-(BENZYLOXY)PENTANOIC ACID Synthesis and Properties. Retrieved from

-

Thieme Connect. Site-Selective LYTACs for Targeted Protein Degradation (Use of functionalized linkers). Retrieved from

Sources

Safety data sheet (SDS) for 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

Topic: Technical Guide & Safety Profile: 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate Document Type: Technical Whitepaper / Expanded Safety Data Sheet (SDS) Audience: Medicinal Chemists, Bioconjugation Scientists, and Chemical Safety Officers.

Chemical Identity & Structural Context

Compound Name: 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate Functional Class: Heterobifunctional Linker / Activated Ester Core Structure: This molecule consists of a 5-carbon aliphatic chain terminated at one end by a benzyl-protected hydroxyl group (benzyloxy) and at the other by an N-hydroxysuccinimide (NHS) ester .

-

Parent Acid: 5-(benzyloxy)pentanoic acid (CAS: 64740-39-2)[1]

-

Reactive Moiety: NHS Ester (Amine-reactive)[2]

-

Protecting Group: Benzyl ether (Stable to base/mild acid; removed via hydrogenolysis)

Application Scope:

Primarily used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface immobilization. It serves as a "masked" hydroxyl linker that reacts immediately with primary amines (

Hazard Identification & Safety Profile (GHS Classification)

Note: As a specialized research chemical, specific toxicological data (LD50) may not be established. The following classification is derived from the functional group properties of NHS esters and benzyl derivatives.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

Hazard Statements

-

H315: Causes skin irritation.[3] (Acylation of skin proteins)

-

H319: Causes serious eye irritation.[3] (Hydrolysis produces acidic byproducts)

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (Prevention & Response)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3][5]

Technical Specifications: Stability & Reactivity

The "Moisture Trap" Phenomenon: The core instability of this compound lies in the NHS ester.[6] It is susceptible to hydrolysis, releasing N-hydroxysuccinimide and the parent carboxylic acid.

-

Hydrolysis Half-Life:

-

pH 7.0 (0°C): ~4–5 hours

-

pH 7.5 (25°C): ~10–20 minutes

-

pH 8.5+ (25°C): < 5 minutes

-

-

Implication: Aqueous buffers must be prepared immediately before use. Do not store the compound in aqueous solution.[6]

Table 1: Physicochemical Properties

| Property | Value / Description |

| Molecular Weight | ~305.33 g/mol |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Insoluble in water (until hydrolysis occurs). |

| Appearance | White to off-white crystalline solid or powder. |

| Moisture Sensitivity | High. Hygroscopic. Hydrolyzes rapidly in humid air. |

| Storage Condition | -20°C, Desiccated, under Inert Gas ( |

Handling Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, you must treat the handling of this compound as a self-validating system. If the compound has degraded, your conjugation yield will drop to near zero.

A. Storage & Reconstitution

-

Equilibration: Remove the vial from -20°C storage and let it equilibrate to room temperature before opening .

-

Causality: Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

-

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF.[2][6]

-

Standard: Use "Molecular Sieve" grade solvents.

-

-

Inert Atmosphere: If not using the full amount, purge the headspace with Nitrogen or Argon before resealing.

B. Quality Control: The NHS-Hydrolysis Assay

Before committing valuable protein or ligand samples, validate the reagent's activity.[6][7]

-

Blank: 1 mL of 50 mM Sodium Phosphate buffer (pH 7.5).

-

Sample: Add 5 µL of the compound stock (in DMSO) to 1 mL of buffer.

-

Measurement: Monitor Absorbance at 260 nm .

-

Mechanism: The NHS group, when attached to the ester, has a distinct UV profile compared to the free NHS leaving group.

-

Validation: Add 10 µL of 1 M NaOH to force total hydrolysis. If the A260 increases significantly (due to the phenolate-like character of the NHS anion in base), the reagent was active. If A260 remains unchanged, the reagent had already hydrolyzed in the vial.

-

Experimental Application: Conjugation Logic

The following diagram illustrates the competitive kinetics between the desired aminolysis (conjugation) and the competing hydrolysis.

Figure 1: Reaction pathway showing the competition between the desired aminolysis (Green) and hydrolytic degradation (Red).

Protocol: Amine Conjugation

-

Buffer Prep: Prepare a conjugation buffer (PBS, HEPES, or Bicarbonate) at pH 7.2 – 8.0 .

-

Critical: Ensure the buffer is Amine-Free (No Tris, Glycine, or Azide). These will scavenge the NHS ester.

-

-

Stoichiometry: Use a 10- to 50-fold molar excess of the NHS-linker over the target protein/amine.

-

Mixing: Add the NHS-linker (dissolved in DMSO) to the protein solution. Keep final DMSO concentration < 10% to prevent protein denaturation.

-

Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding 1M Tris (pH 8.0) or Glycine to a final concentration of 50-100 mM.

-

Logic: This ensures all remaining active esters are neutralized before downstream processing.

-

First Aid & Emergency Measures

-

Eye Contact: Immediately flush with saline/water for 15 minutes. The hydrolysis generates localized acidity; immediate dilution is critical to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[3] Do not use ethanol/solvents, as they may increase permeation of the organic linker.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[3][5] Contact a poison control center.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and hydrolysis kinetics).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Chemistry Reporting and Hydrolysis Kinetics. Retrieved from thermofisher.com.

-

BroadPharm. (2022).[2] Handling and Storage of NHS Esters. Retrieved from broadpharm.com.

-

PubChem. (2025).[8] 5-(Benzyloxy)pentanoic acid (Parent Acid Data). National Library of Medicine.

Sources

- 1. 5-(Benzyloxy)pentanoic acid | CAS#:64740-39-2 | Chemsrc [chemsrc.com]

- 2. broadpharm.com [broadpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 5-(Benzoylamino)pentanoic acid | C12H15NO3 | CID 225176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utility of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in Bioconjugation and Linkerology

[1]

Executive Summary

In the precision engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of the linker moiety is as critical as the payload itself. This guide provides an in-depth technical analysis of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (also known as Succinimidyl 5-(benzyloxy)pentanoate).

This compound functions as a heterobifunctional linker precursor . It presents an amine-reactive

Structural Analysis & Reactivity Profile[1]

Physicochemical Properties

The molecule combines three distinct structural motifs, each serving a specific role in drug design:

| Feature | Moiety | Function |

| Reactive Head | Rapid, specific conjugation to primary amines ( | |

| Spacer | Pentanoate Chain ( | Provides |

| Protecting Group | Benzyloxy Ether | Masks the terminal hydroxyl. Stable to basic and acidic conditions used in peptide synthesis; removed via hydrogenolysis. |

Key Data Points:

-

Parent Acid CAS: 64740-39-2 (5-(benzyloxy)pentanoic acid)[1][2][3]

-

NHS Ester CAS: 920420-53-7 (Representative)

-

Molecular Weight:

305.33 g/mol -

Solubility: Soluble in organic solvents (DMSO, DMF,

); limited aqueous solubility until conjugated.

The "Masked Hydroxyl" Strategy

In complex drug design, free hydroxyl groups can cause unwanted side reactions (e.g., esterification or aggregation). By using 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate, researchers can introduce a "silent" hydrophobic chain.

-

Conjugation: The NHS ester reacts with a lysine on a protein or an amine on a small molecule.

-

Purification: The benzyl group increases lipophilicity, facilitating purification via Reverse-Phase HPLC.

-

Activation: Catalytic hydrogenation (

) removes the benzyl group, revealing a primary alcohol (

Experimental Protocols

Protocol A: Bioconjugation to Primary Amines

Objective: Covalent attachment of the linker to a protein or amine-bearing small molecule.

Reagents:

-

Target Molecule (Protein/Peptide with free

) -

Linker: 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (dissolved in dry DMSO)

-

Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.3)

Workflow:

-

Preparation: Dissolve the target molecule in buffer at 1–10 mg/mL. Ensure the buffer is free of primary amines (no Tris or Glycine).

-

Activation: Add the linker solution (in DMSO) to the target solution.

-

Stoichiometry: Use a 10–20 fold molar excess of linker for proteins; 1.1–1.5 fold for small molecules.

-

Solvent Limit: Keep final DMSO concentration

to prevent protein denaturation.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Desalt via dialysis or size-exclusion chromatography (Sephadex G-25) to remove hydrolyzed linker and leaving groups.

Protocol B: Benzyl Deprotection (Hydrogenolysis)

Objective: Removal of the benzyl group to reveal the reactive hydroxyl.

Workflow:

-

Solvent System: Dissolve the conjugate in Methanol (MeOH) or Ethanol (EtOH). If the conjugate is a protein, use a compatible aqueous/organic mix or perform on solid-phase if applicable.

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% of substrate).

-

Reaction: Stir under Hydrogen atmosphere (

balloon, 1 atm) for 2–6 hours at RT. -

Filtration: Filter through a Celite pad to remove the Pd/C catalyst.

-

Result: The benzyl ether is cleaved, yielding Toluene and the alcohol-functionalized conjugate.

Visualizing the Mechanism

The following diagrams illustrate the chemical logic. The first details the conjugation mechanism, and the second outlines the deprotection pathway.

Diagram 1: NHS-Ester Conjugation Pathway[1]

Caption: Nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and release of NHS.

Diagram 2: Deprotection & Functionalization Logic

Caption: The strategic removal of the benzyl group reveals a hydroxyl handle for downstream chemical modification.

Comparative Analysis in Linkerology

Why choose a Pentanoate (C5) spacer over standard PEG or Alkyl chains?

| Linker Type | Hydrophobicity | Flexibility | Stability | Application Niche |

| C5-Benzyl (This Topic) | High (Protected) / Low (Deprotected) | Moderate | High | "Masked" strategies; intermediate hydrophobicity. |

| PEG (Polyethylene Glycol) | Low (Hydrophilic) | High | Moderate (Oxidation risk) | Solubility enhancement; reducing aggregation. |

| Pure Alkyl (C2-C10) | High | Low to High | High | Simple spacing; can cause aggregation if too long. |

Expert Insight: The 5-(benzyloxy)pentanoate linker is superior when the final construct requires a specific spatial separation (approx 8 Å) without the high flexibility of PEG, which can sometimes "wrap" around the protein surface and mask the binding site.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS ester chemistry and heterobifunctional linkers).

-

ChemicalBook. (2023). 5-(Benzyloxy)pentanoic acid (CAS 64740-39-2).[1][2][3] (Precursor data and physical properties).[4]

-

Batey, R. A., et al. (2024).[5] "Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using I2/PPh3." Journal of Organic Chemistry. (Methodology for in-situ generation of NHS esters from acid precursors).

-

PubChem. (2023). 5-Benzoylpentanoic Acid (Analogous Structure Analysis). National Library of Medicine.

-

BenchChem. (2025).[6] Application Note: 2,5-Dioxopyrrolidin-1-yl nonanoate in Drug Delivery. (Comparative protocols for lipophilic NHS linkers).

Sources

- 1. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 5-(Benzyloxy)pentanoic acid | CAS#:64740-39-2 | Chemsrc [chemsrc.com]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Conjugation of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Amide Bond Formation in Bioconjugation

The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. Among the most robust and widely employed methods for achieving this is the formation of a stable amide bond between a primary amine on the biomolecule and an amine-reactive chemical entity. N-hydroxysuccinimide (NHS) esters have emerged as a premier class of reagents for this purpose due to their high reactivity and specificity towards primary amines under mild aqueous conditions.

This document provides a detailed guide to the use of a specific NHS ester, 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate, for the conjugation to primary amines. This reagent introduces a benzyloxy-protected pentanoate linker, which can be valuable in applications requiring subsequent deprotection to reveal a carboxylic acid functionality or where the hydrophobicity of the linker is desirable. We will delve into the underlying chemistry, provide a comprehensive, step-by-step protocol, and discuss critical parameters for successful and reproducible bioconjugation.

The Chemistry of NHS Ester-Amine Coupling

The conjugation of an NHS ester to a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of the unreactive 5-(benzyloxy)pentanoic acid.[3] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism of an NHS ester with a primary amine.

Key Considerations for Successful Conjugation

Successful conjugation with 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate hinges on the careful control of several reaction parameters:

-

pH: The pH of the reaction buffer is the most critical factor. The primary amine must be in its unprotonated form (R-NH₂) to be nucleophilic. However, at high pH, the rate of hydrolysis of the NHS ester increases significantly. The optimal pH range for this reaction is typically 8.3 to 8.5 .[4][5]

-

Buffer Choice: It is imperative to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[5] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[1]

-

Solvent for NHS Ester: Due to the hydrophobic nature of the benzyloxy and pentanoate groups, 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate may have limited solubility in aqueous buffers. It is recommended to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction mixture.[2][4][6] Ensure the organic solvent is of high purity and free of amines.

-

Molar Ratio: The optimal molar ratio of NHS ester to the primary amine-containing molecule will depend on the desired degree of labeling and the number of available primary amines. A 10- to 20-fold molar excess of the NHS ester is a common starting point for labeling proteins.[1]

-

Temperature and Time: The reaction can be carried out at room temperature for 1-4 hours or at 4°C overnight.[4][7] Longer incubation times at lower temperatures can be beneficial for sensitive biomolecules.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Rationale |

| pH | 8.3 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[4][5] |

| Temperature | 4°C to Room Temperature | Lower temperatures can protect sensitive biomolecules.[1] |

| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion.[4][7] |

| Molar Excess of NHS Ester | 10-20 fold | Drives the reaction towards the desired product.[1] |

| Organic Solvent Concentration | <10% (v/v) | Minimizes potential denaturation of proteins.[1] |

Experimental Protocol

This protocol provides a general procedure for conjugating 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate to a primary amine-containing biomolecule, such as a protein.

Materials:

-

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (Estimated MW: 305.33 g/mol )

-

Primary amine-containing biomolecule

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 8.3)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

-

Prepare the Biomolecule Solution:

-

Dissolve the primary amine-containing biomolecule in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[4]

-

Ensure the buffer does not contain any primary amines.

-

-

Prepare the NHS Ester Solution:

-

Perform the Conjugation Reaction:

-

Quench the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1]

-

Incubate for 30 minutes at room temperature. This will consume any unreacted NHS ester.

-

-

Purify the Conjugate:

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for protein labeling.

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine the degree of labeling and confirm the formation of the amide bond. Common analytical techniques include:

-

UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the degree of labeling can be estimated.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass of the conjugate, allowing for the determination of the number of attached linkers.

-

HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any unreacted biomolecule.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Buffer contains primary amines. - NHS ester has hydrolyzed. | - Ensure the pH is between 8.3 and 8.5. - Use an amine-free buffer. - Prepare the NHS ester solution immediately before use. |

| Precipitation of the Biomolecule | - Organic solvent concentration is too high. - The conjugate is less soluble than the starting biomolecule. | - Keep the organic solvent concentration below 10%. - Perform the reaction at a lower biomolecule concentration. |

| No Reaction | - Inactive NHS ester. - Absence of accessible primary amines on the biomolecule. | - Use a fresh batch of the NHS ester. - Confirm the presence of primary amines on your biomolecule. |

Safety Precautions

NHS esters are reactive chemicals and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid NHS ester in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The conjugation of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate to primary amines is a powerful technique for the modification of biomolecules. By carefully controlling the reaction conditions, particularly the pH and buffer composition, researchers can achieve efficient and specific labeling. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important bioconjugation strategy.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS ONE, 13(7), e0201189. [Link]

-

Zakeri, B., et al. (2010). Spontaneous Intermolecular Amide Bond Formation between Side Chains for Irreversible Peptide Targeting. Journal of the American Chemical Society, 132(12), 4058–4059. [Link]

-

Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Oreate. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Retrieved from [Link]

-

Peptides. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 28(12), 2918-2931. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 110(21), 7060-7064. [Link]

-

da Silva, A. D., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 18(10), 11677-11693. [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Synthonix, Inc > 13139-17-8 | Benzyl (2,5-dioxopyrrolidin-1-yl) carbonate [synthonix.com]

- 3. BENZYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE | CAS 13139-17-8 [matrix-fine-chemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of PROTAC Linkers using 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[1]

This guide provides a detailed protocol for the synthesis of a versatile PROTAC linker precursor using 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate. This reagent features a terminal N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines, and a benzyl-protected carboxylic acid, which allows for subsequent deprotection and further conjugation.[4][]

Why 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate?

The choice of this particular reagent is strategic for several reasons:

-

Amine Reactivity: The NHS ester provides a reliable and efficient method for coupling the linker to a POI or E3 ligase ligand that possesses a primary amine.[4][][6] This reaction is well-established in bioconjugation and proceeds under mild conditions.[][6]

-

Orthogonal Deprotection: The benzyl ether protecting group on the pentanoate chain is stable under the conditions required for the NHS ester coupling. It can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenolysis, to reveal a carboxylic acid.[7][8] This unmasked functional group can then be used for subsequent conjugation steps, such as coupling to the other half of the PROTAC molecule.

-

Flexibility: The pentanoate chain offers a degree of flexibility to the resulting PROTAC, which can be crucial for achieving the optimal orientation of the POI and E3 ligase within the ternary complex.

Experimental Protocols

Part 1: Amine Coupling via NHS Ester Reaction

This protocol details the coupling of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate to a generic amine-containing molecule (e.g., a POI ligand with an available primary amine).

Materials and Reagents

| Reagent | Supplier | Purity |

| 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate | Major Supplier | >95% |

| Amine-containing Molecule (POI or E3 Ligand) | User-provided | >95% |

| Anhydrous Dimethylformamide (DMF) | Major Supplier | >99.8% |

| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | >99% |

| Dichloromethane (DCM) | Major Supplier | >99.8% |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Major Supplier | N/A |

| Brine | Major Supplier | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Supplier | >99% |

| Thin Layer Chromatography (TLC) Plates (Silica Gel) | Major Supplier | N/A |

Step-by-Step Protocol

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. The base is crucial to deprotonate the amine, increasing its nucleophilicity.

-

NHS Ester Addition: In a separate vial, dissolve 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. The slight excess of the NHS ester ensures complete consumption of the amine.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine to remove unreacted starting materials and DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl-protected linker conjugate.

Visualizing the Workflow: Amine Coupling

Caption: Workflow for coupling an amine to the NHS ester.

Part 2: Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group to reveal the terminal carboxylic acid.

Materials and Reagents

| Reagent | Supplier | Purity |

| Benzyl-Protected Linker Conjugate | From Part 1 | N/A |

| Palladium on Carbon (10% Pd/C) | Major Supplier | N/A |

| Methanol (MeOH) | Major Supplier | >99.8% |

| Hydrogen Gas (H₂) | Gas Supplier | High Purity |

Step-by-Step Protocol

-

Reaction Setup: Dissolve the benzyl-protected linker conjugate (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (approximately 10% by weight of the substrate) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and purge the flask with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. This typically takes 4-16 hours.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected linker conjugate with a free carboxylic acid. This product is often pure enough for the next step without further purification.

-

Visualizing the Workflow: Benzyl Deprotection

Caption: Workflow for benzyl ether deprotection.

Scientific Principles and Mechanistic Insights

The NHS Ester-Amine Coupling Reaction

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[] The N-hydroxysuccinimide is an excellent leaving group, and the carbonyl carbon of the ester is highly electrophilic. The primary amine acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide.[] The reaction is typically performed in the presence of a non-nucleophilic base like DIPEA to ensure the amine is in its deprotonated, more nucleophilic state. The optimal pH for this reaction in aqueous buffers is typically between 7.2 and 8.5.[4]

Visualizing the Reaction Mechanism

Caption: Mechanism of NHS ester-amine coupling.

Benzyl Ether Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely used method for the deprotection of benzyl ethers.[7][8] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7] The benzyl group is reduced to toluene, leaving the free alcohol (in this case, after hydrolysis of the ester, a carboxylic acid). This method is favored for its mild reaction conditions and high efficiency.

Conclusion

The use of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate provides a robust and flexible strategy for the synthesis of PROTAC linkers. The protocols outlined in this guide are based on well-established chemical principles and offer a reliable pathway for researchers in the field of targeted protein degradation. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can efficiently construct the critical linker component of their PROTAC molecules, paving the way for the development of novel therapeutics.

References

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]

- 11. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 20. rsc.org [rsc.org]

- 21. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application and Protocol Guide for Amine Modification in Peptide Synthesis Utilizing 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

This technical guide provides a comprehensive overview of the reaction conditions and detailed protocols for the effective use of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate, an N-hydroxysuccinimide (NHS) ester, in peptide synthesis and modification. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent for the introduction of a benzyloxypentanoate moiety onto primary amines in peptides and other biomolecules.

Introduction: The Role and Utility of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate is a valuable chemical tool for the modification of peptides. It consists of a hydrophilic N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, and a lipophilic 5-(benzyloxy)pentanoate tail. This amphipathic nature is central to its utility, enabling the introduction of a flexible, protected linker arm that can be used for various applications, including the attachment of reporter groups, the creation of prodrugs, or the modification of a peptide's physicochemical properties.[1] The benzyloxy group serves as a protecting group for the terminal carboxylic acid, which can be deprotected under specific conditions to reveal a functional handle for further conjugation.

The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester.[2] This proceeds through a nucleophilic acyl substitution mechanism, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2]

Core Principles and Mechanistic Considerations

The successful application of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate hinges on a thorough understanding of the underlying reaction mechanism and the influence of key experimental parameters.

The Chemistry of NHS Ester-Amine Coupling

N-hydroxysuccinimide esters are highly reactive compounds favored for their ability to form stable amide bonds with primary amines under mild, often aqueous, conditions.[2][3][4][5][6] The reaction is a classic example of nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide leaving group and forming the desired amide bond.

The Critical Role of pH

The pH of the reaction medium is the most critical factor governing the success of the conjugation.[2][3][4][7] The optimal pH range for NHS ester-amine coupling is typically between 7.2 and 8.5.[2][6]

-

Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[2]

-

Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[2][6] In this competing reaction, water acts as a nucleophile, attacking the NHS ester and converting it to an unreactive carboxylic acid. This hydrolysis reduces the overall efficiency of the desired aminolysis reaction.[2]

Solvent Selection and Reagent Preparation

The choice of solvent is crucial for ensuring the solubility of both the peptide and the NHS ester, thereby facilitating an efficient reaction.

-

Aqueous Buffers: For many peptides and proteins, the reaction is performed in aqueous buffers. Amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, borate, or HEPES are recommended.[2][5][6] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target peptide for reaction with the NHS ester.[5]

-

Organic Solvents: Due to the lipophilic nature of the 5-(benzyloxy)pentanoate moiety, 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate may have limited solubility in purely aqueous solutions.[1] Therefore, it is common practice to first dissolve the NHS ester in a water-miscible, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction mixture containing the peptide.[2][3][4][5][6][7] It is imperative to use high-quality, amine-free DMF to prevent reaction with any dimethylamine impurities.[3][8] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to minimize potential denaturation of the peptide.[6]

Experimental Protocols

The following protocols provide a general framework for the modification of a peptide with 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate. Optimization may be required for specific peptides and desired levels of modification.

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or lysine side chain)

-

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or 0.1 M Sodium Bicarbonate, pH 8.3)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Workflow Diagram

Caption: Workflow for peptide modification with an NHS ester.

Step-by-Step Protocol

-

Preparation of Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the pH of the solution is within the optimal range of 7.2-8.5.[2][4]

-

Preparation of NHS Ester Solution: Immediately before use, prepare a stock solution of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in anhydrous DMF or DMSO.[2][5] The NHS ester is moisture-sensitive and will hydrolyze over time in solution.[5]

-

Calculation of Reagent Stoichiometry: The molar excess of the NHS ester required will depend on the concentration of the peptide and the desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of the NHS ester over the peptide.[5]

-

Reaction Incubation: Add the calculated volume of the NHS ester stock solution to the peptide solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6] Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][3][6] Lower temperatures can help to minimize the competing hydrolysis reaction.[2]

-

Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate: Remove the unreacted NHS ester, N-hydroxysuccinimide byproduct, and quenching reagent by a suitable purification method. Size-exclusion chromatography (gel filtration) is a common method for separating the modified peptide from small molecule impurities.[3][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used for purification and analysis.

Key Reaction Parameters Summary

| Parameter | Recommended Range/Condition | Rationale and Considerations |

| pH | 7.2 - 8.5[2][6] | Balances amine reactivity with NHS ester stability. Lower pH leads to protonated, unreactive amines, while higher pH increases hydrolysis.[2] |

| Temperature | 4°C to Room Temperature (20-25°C)[2][6] | Lower temperatures can minimize hydrolysis of the NHS ester.[2] Reaction times will be longer at 4°C. |

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C[2][3][6] | Sufficient time for the reaction to proceed to completion. Monitor progress if possible. |

| Solvent | Amine-free aqueous buffers (Phosphate, Bicarbonate, Borate, HEPES).[2][5][6] Anhydrous DMF or DMSO for NHS ester stock.[2][3] | Ensures solubility and reactivity while avoiding competing side reactions with buffer components. |

| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards the desired product. The optimal excess depends on the peptide concentration and reactivity. |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis of the NHS ester.[2] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Suboptimal pH. | Verify that the pH of the reaction buffer is within the 7.2-8.5 range.[2] |

| Hydrolysis of NHS ester. | Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C.[2] | |

| Presence of amine-containing buffers. | Use an amine-free buffer such as PBS, bicarbonate, or borate.[2][5] | |

| Insufficient molar excess of NHS ester. | Increase the molar excess of the NHS ester. | |

| Precipitation During Reaction | Low solubility of the peptide or conjugate. | Ensure the peptide is soluble in the chosen buffer. The lipophilic nature of the benzyloxypentanoate moiety may decrease the solubility of the final conjugate. Consider a lower peptide concentration or the addition of a small amount of organic co-solvent. |

| High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 10%.[6] |

Conclusion

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate is a versatile reagent for the modification of primary amines in peptides. By carefully controlling the reaction conditions, particularly pH, and by using appropriate solvents and buffers, researchers can achieve high conjugation efficiencies. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reagent in peptide synthesis and drug development.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]

-

Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

-

Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PMC. [Link]

-

Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. peptide.com [peptide.com]

Technical Guide: Introducing Hydrophobic Spacers using 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate

Introduction & Molecule Profile[1]

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate is a specialized heterobifunctional linker reagent designed for precision chemical biology. It serves two distinct but related purposes in drug discovery and bioconjugation:

-

Hydrophobic Spacer Insertion: It introduces a specific 5-carbon alkyl chain capped with a benzyl group.[1] This moiety is used to modulate the lipophilicity (logP) of hydrophilic payloads, improve membrane permeability in PROTACs, or reduce aggregation in antibody-drug conjugates (ADCs) by masking polar patches.

-

Linker Precursor (Protected Alcohol): The benzyl ether functions as a robust protecting group for a terminal hydroxyl.[1] Post-conjugation, this group can be removed (deprotected) to reveal a primary alcohol, enabling further chemical extension.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate |

| Functional Class | NHS Ester (Amine Reactive) / Benzyl Ether (Protected Alcohol) |

| Spacer Composition | Pentyl chain ( |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[2] Poor aqueous solubility.[1][3][] |

| Hydrolytic Stability | Moisture sensitive.[1] |

Mechanism of Action

The reagent operates via Nucleophilic Acyl Substitution .[1][5][] The NHS ester is an activated carboxylate.[7] Upon exposure to a primary amine (e.g., Lysine

The result is a stable Amide Bond , covalently attaching the 5-(benzyloxy)pentyl spacer to the target molecule.

Visualization: Reaction Pathway

Figure 1: Mechanism of amide bond formation between the NHS ester reagent and a primary amine.

Application Note: Tuning Lipophilicity in PROTACs

In Proteolysis Targeting Chimeras (PROTACs) , the linker is not merely a bridge; it determines physicochemical properties.[8][9] Many E3 ligase ligands (e.g., VHL binders) are highly polar.

-

Problem: High polarity leads to poor cellular permeability.[1]

-

Solution: Conjugating 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate to a solvent-exposed lysine or amine on the ligand introduces a "hydrophobic tag."

-

Effect: The benzyl group (aromatic) and pentyl chain (aliphatic) increase the cLogP, facilitating passive diffusion across the cell membrane.

Experimental Protocols

Protocol A: Conjugation to Primary Amines

Objective: Covalent attachment of the hydrophobic spacer to a protein, peptide, or amine-functionalized small molecule.

Reagents Required:

-

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate (dissolved in anhydrous DMSO/DMF)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (

) or Phosphate-buffered saline (PBS), pH 8.0–8.3.

Step-by-Step Procedure:

-

Preparation of Target:

-

Dissolve the target molecule in the Conjugation Buffer.

-

Concentration: For proteins, 1–10 mg/mL is ideal.[11] For small molecules, 10–50 mM.

-

-

Reagent Activation:

-

Conjugation Reaction:

-

Molar Ratio:

-

Small Molecules: Use 1.1–1.5x molar excess of NHS-linker.

-

Proteins: Use 5–20x molar excess depending on desired labeling density.[1]

-

-

Solvent Limit: Ensure the final organic solvent (DMSO/DMF) concentration is <10% (v/v) to prevent protein denaturation.

-

Incubation:

-

Incubate for 1–2 hours at Room Temperature or 4 hours at 4°C .

-

Keep the reaction vessel protecting from light if the target is photosensitive.

-

-

Quenching (Optional but Recommended):

-

Add 1M Tris-HCl (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

-

-

Purification:

-

Small Molecules: HPLC (Reverse Phase) or Flash Chromatography.

-

Proteins: Desalting column (e.g., Sephadex G-25) or Dialysis against PBS.

-

Protocol B: Benzyl Deprotection (Optional)

Objective: Remove the benzyl cap to reveal a terminal hydroxyl group for further chemistry (e.g., conversion to a tosylate or direct etherification).

Reagents:

-

Hydrogen Gas (

balloon) or Ammonium Formate[1]

Procedure:

-

Dissolve the Conjugated Product (from Protocol A) in MeOH or EtOH.

-

Add 10% Pd/C (10–20% by weight of the substrate).

-

Purge the flask with Nitrogen (

).[1] -

Introduce Hydrogen gas (

) via a balloon.[1][10][12] -

Stir vigorously at Room Temperature for 2–12 hours.

-

Filter through a Celite pad to remove the Pd/C catalyst.[1][10][12]

-

Concentrate the filtrate to obtain the hydroxyl-terminated product.

Workflow Logic & Decision Tree

Use this logic map to determine the correct experimental path based on your research goal.

Figure 2: Decision tree for utilizing the benzyloxy-pentyl spacer as a permanent cap or a transient protecting group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO/DMF is anhydrous. Do not store diluted NHS stock.[1] Check buffer pH (must be > 7.5).[3][13] |

| Precipitation | Target is too hydrophobic | The spacer adds hydrophobicity. Reduce the molar excess of the reagent or add mild detergents (e.g., 0.05% Tween-20) if working with proteins. |

| No Reaction | Buffer incompatibility | Ensure the buffer is amine-free (No Tris, Glycine, or Azide > 0.1%). Use Bicarbonate or Phosphate.[1][3] |

| Incomplete Deprotection | Catalyst poisoning | Ensure the sample is free of sulfur/thiol compounds before adding Pd/C. Increase |

References

-

Hermanson, G. T. (2013).[14] Bioconjugate Techniques (3rd ed.).[14] Academic Press.[1] (The definitive guide on NHS ester chemistry and hydrolysis rates).

-

BOC Sciences. (2025).[1] Alkyl Linkers in PROTACs - Improve Permeability & PK. (Discusses the role of alkyl spacers in tuning PROTAC lipophilicity).

-

BenchChem. (2025).[1][5][10][12] Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (Protocols for pH optimization and buffer selection).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[15] (Standard reference for Benzyl ether deprotection via hydrogenolysis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl Ethers [organic-chemistry.org]

Solvent selection for 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate conjugation

Abstract

Conjugating hydrophobic linkers to hydrophilic biomolecules presents a distinct "solubility paradox." The reagent 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate combines a reactive N-hydroxysuccinimide (NHS) ester with a lipophilic benzyloxy-terminated pentyl chain. While the NHS ester requires aqueous conditions for amine conjugation, the hydrophobic tail risks precipitation in those same buffers. This guide details a solvent selection strategy and conjugation protocol designed to maintain reagent solubility while preserving protein integrity and minimizing hydrolytic competition.

Technical Introduction

Molecular Analysis

The target molecule functions as a heterobifunctional linker precursor or a capping agent. Its structure dictates its behavior in solution:

-

Reactive Head (Polar): The 2,5-Dioxopyrrolidin-1-yl group (NHS ester) targets primary amines (

) on Lysine residues or N-termini.[1] -

Linker Body (Hydrophobic): The 5-(benzyloxy)pentanoate chain introduces significant lipophilicity. Unlike short-chain PEG linkers, this aliphatic/aromatic chain does not self-solvate in water.

The Challenge: Hydrolysis vs. Precipitation

In a purely aqueous buffer, this reagent will likely precipitate before it can react, forming non-reactive aggregates. To prevent this, an organic co-solvent is required.[1] However, the choice of solvent and pH creates a kinetic race:

-

Aminolysis (Desired): Formation of a stable amide bond.[2]

-

Hydrolysis (Competitor): Attack by water molecules, permanently deactivating the NHS ester.

-

Denaturation (Risk): High organic solvent concentrations can unfold the target protein.

Solvent Selection Strategy

The choice between Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is critical.[3] While both are polar aprotic solvents capable of dissolving the reagent, their secondary effects differ.

| Feature | Anhydrous DMSO (Recommended) | Anhydrous DMF (Use with Caution) |

| Solubility | Excellent for benzyloxy-pentyl chains. | Excellent. |

| Stability | High.[4] Hygroscopic (absorbs water). | Risk: Degrades to dimethylamine and formate over time. |

| Interference | Minimal at <10% v/v. | High: Dimethylamine is a secondary amine that reacts with NHS esters, quenching the reagent. |

| Protein Safety | Better tolerance for most proteins. | Can induce conformational changes at lower % than DMSO. |

Recommendation: Use High-Grade Anhydrous DMSO (stored over molecular sieves) as the primary solvent. Use DMF only if the specific downstream application requires easier solvent removal (lower boiling point), and ensure it is fresh and amine-free.

Reaction Mechanism & Pathway

The following diagram illustrates the kinetic competition managed by this protocol.

Figure 1: Kinetic competition between amine conjugation (green path) and hydrolysis (red path). The benzyloxy tail requires organic solvent to keep the 'Reagent' node available for reaction.

Detailed Conjugation Protocol

Materials Required

-

Reagent: 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate.

-

Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored with desiccant).

-

Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5 – 8.0. (Strictly NO Tris, Glycine, or primary amine buffers).

-

Desalting Column: Zeba™ Spin Desalting Columns or PD-10 (Sephadex G-25).

Preparation Steps

-

Buffer Exchange (Critical): Ensure the protein is in an amine-free buffer (PBS or HEPES). If the protein is in Tris, dialyze or desalt it into PBS, pH 7.5.

-

Target Concentration: 2–5 mg/mL (Higher concentrations favor aminolysis over hydrolysis).

-

-

Reagent Solubilization:

-

Calculate the molar excess.[5] For this hydrophobic linker, a 10-20x molar excess is typical to drive the reaction, as some reagent may form micelles or precipitate.

-

Dissolve the NHS ester in anhydrous DMSO immediately before use.

-

Target Stock Concentration: 10–20 mM.

-

Volume Check: Ensure the volume of DMSO added to the protein does not exceed 10% of the total reaction volume.

-

The "Vortex-Drop" Mixing Method

Rationale: Adding a hydrophobic stock directly to a static aqueous buffer causes local precipitation (the "cloud effect"). Rapid dispersion is required.

-

Place the protein solution in a microcentrifuge tube.

-

Set a vortex mixer to a low/medium speed.

-

While gently vortexing the protein solution, add the DMSO-Reagent solution drop-wise .

-

Visual QC: The solution should remain clear. If it turns milky white, the reagent has precipitated.

-

Troubleshooting: If precipitation occurs, add more DMSO (up to 15% total) or reduce the reagent concentration.

-

Incubation

-

Incubate at Room Temperature (20-25°C) for 30-60 minutes .

-

Note: Alternatively, incubate at 4°C for 2 hours if the protein is temperature-sensitive, though hydrolysis rates are slower at 4°C, reaction efficiency may also drop for hydrophobic reagents due to reduced solubility.

Quenching & Purification

-

Quench: Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by consuming remaining NHS esters.

-

Purification:

-

Use a desalting column (e.g., Sephadex G-25) equilibrated with your storage buffer.

-

Special Note: Because the payload is hydrophobic (benzyloxy group), the conjugate may interact slightly with the resin. Ensure the elution buffer has sufficient ionic strength (e.g., 150 mM NaCl).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for conjugating 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Cloudy precipitate upon mixing | Reagent insolubility (Hydrophobic effect). | Increase DMSO concentration (up to 10-15%) or dilute the reaction volume to lower reagent concentration. |

| Low Conjugation Yield | Hydrolysis of NHS ester.[5] | Ensure buffer pH is < 8.0. Check DMSO quality (must be anhydrous). Avoid storing NHS stock. |

| Low Conjugation Yield | DMF Contamination. | If using DMF, test for amine smell.[5] Switch to DMSO. |

| Protein Precipitation | Solvent intolerance. | Reduce DMSO to 5%. Perform reaction at 4°C (extend time to 2-3 hours). |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and solvent selection).

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from .

-

BenchChem. Half-life of NHS Ester Hydrolysis at Different pH. Retrieved from .

-

Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications. Retrieved from .

-

PubChem. Compound Summary: 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. (Structural basis for hydrophobicity analysis). Retrieved from .

Sources

Preventing hydrolysis of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in aqueous buffers

Focus: Preventing Hydrolysis of 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see bioconjugation workflows fail not due to the target protein, but because of the rapid, silent degradation of the reactive crosslinker.

2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate is an N-hydroxysuccinimide (NHS) ester. While highly effective for labeling primary amines, NHS esters are inherently unstable in water. The underlying mechanistic challenge in any NHS ester conjugation is a race between two competing reactions: the desired aminolysis (forming a stable amide bond with your target) and the detrimental hydrolysis (water/hydroxide ions cleaving the ester into a non-reactive carboxylic acid and free NHS).

To achieve high conjugation efficiency, we must manipulate the thermodynamic and kinetic variables of your buffer system to heavily favor aminolysis.

Mechanistic Pathway Visualization

Fig 1: Competing aminolysis and hydrolysis pathways of the NHS ester.

Troubleshooting Guides & FAQs

Q1: Why is my 2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate degrading before it conjugates to my target protein? A1: The degradation is caused by base-catalyzed hydrolysis. In aqueous solutions, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the NHS ester[1]. This cleaves the molecule into 5-(benzyloxy)pentanoic acid and free N-hydroxysuccinimide, rendering it completely inert to your protein[2]. Because this specific molecule contains a hydrophobic benzyloxy tail, incomplete solubilization can also lead to localized micelle formation or aggregation where hydrolysis outpaces conjugation.